molecular formula C17H17ClN2O3 B4544793 2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B4544793
M. Wt: 332.8 g/mol
InChI Key: LECSFNMGOOWCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamides and related compounds involves several steps, including chlorination, amination, and esterification processes. For example, compounds structurally related to 2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide have been synthesized through multiple-step sequences involving selective methylation, chlorination, and the reaction with amines (Standridge & Swigor, 1991). These methods highlight the complexity and versatility of synthetic strategies to obtain benzamide derivatives with specific functional groups.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including X-ray diffraction, IR spectroscopy, and DFT calculations, reveals detailed information about their crystal packing, bond lengths, and molecular conformations (Sagar et al., 2018). These studies are crucial for understanding the molecular basis of the chemical and physical properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For instance, the presence of halogen substituents and the specific arrangement of functional groups can affect their potential for forming intramolecular hydrogen bonds and participating in nucleophilic substitution reactions. These characteristics are essential for designing compounds with desired chemical properties and biological activities.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of benzamide derivatives can vary significantly depending on their molecular structure. Polymorphism is a notable phenomenon, where different crystalline forms exhibit distinct physical properties, including thermal behavior and stability (Yanagi et al., 2000). Understanding these properties is crucial for the development of pharmaceutical formulations and materials science applications.

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-10-9-19-17(22)14-7-2-3-8-15(14)20-16(21)12-5-4-6-13(18)11-12/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSFNMGOOWCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.